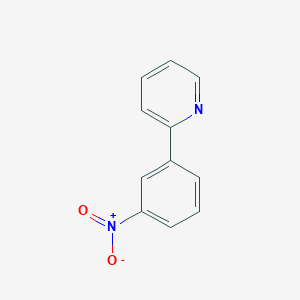

2-(3-Nitrophenyl)pyridine

説明

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. researchgate.netresearchgate.netnih.gov Its unique electronic structure, characterized by a π-deficient ring system, imparts distinct chemical properties that have been exploited in the development of a vast array of functional molecules. researchgate.netnih.gov The nitrogen atom in the pyridine ring not only influences the ring's reactivity but also provides a site for hydrogen bonding and coordination with metal ions, which is crucial for many of its biological and material applications. nih.govmdpi.com

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and natural products such as nicotine (B1678760) and vitamin B6. researchgate.netrsc.orgglobalresearchonline.net Its presence in a drug molecule can enhance water solubility, improve metabolic stability, and facilitate strong interactions with biological targets. nih.govrsc.orgmdpi.com Consequently, pyridine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, antibacterial, and anti-inflammatory agents. researchgate.netmdpi.comglobalresearchonline.net

Overview of Nitrophenyl Substitution in Pyridine Systems

The introduction of a nitrophenyl group onto a pyridine ring significantly modulates the electronic properties and reactivity of the parent scaffold. The nitro group is a strong electron-withdrawing group, which further enhances the π-deficiency of the pyridine ring. This electronic perturbation has profound effects on the molecule's chemical behavior, influencing its susceptibility to nucleophilic aromatic substitution and altering its photophysical properties. guidechem.comsmolecule.com

Nitration of pyridines can be challenging due to the deactivating nature of the ring nitrogen, often requiring harsh reaction conditions. smolecule.comntnu.no However, the resulting nitrophenyl pyridine derivatives are valuable intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization and the construction of more complex molecular architectures. smolecule.com This versatility makes nitrophenyl pyridines attractive targets for synthetic chemists.

Research Trajectories for 2-(3-Nitrophenyl)pyridine and Analogues

Current research on this compound and its analogues is multifaceted. In medicinal chemistry, these compounds are being explored as precursors for the synthesis of novel therapeutic agents. evitachem.com The nitrophenyl pyridine core can be found in more complex heterocyclic systems, such as imidazo[1,2-α]pyridines, which have shown promise as corrosion inhibitors and have potential biological activities. researchgate.net

In materials science, the electronic and photophysical properties of nitrophenyl pyridines are of interest. They are being investigated for their potential use in organic light-emitting diodes (OLEDs) and as components of novel polymers with specific optical and thermal properties. beilstein-journals.org The electron-withdrawing nature of the nitrophenyl group can influence the energy levels of the molecule, which is a key consideration in the design of electronic materials. vulcanchem.com

Furthermore, the synthesis of this compound and its derivatives continues to be an active area of research. guidechem.comresearchgate.net The development of efficient and selective synthetic methods, such as cross-coupling reactions, is crucial for accessing these compounds and enabling their further investigation. smolecule.com

Below is a table summarizing some key properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C11H8N2O2 | guidechem.com |

| Molecular Weight | 200.19 g/mol | guidechem.com |

| Appearance | Yellow crystalline solid | guidechem.com |

| CAS Number | 4253-79-6 | guidechem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEKHNZMCAMZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332675 | |

| Record name | 2-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4253-79-6 | |

| Record name | 2-(3-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)PYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Nitrophenyl Pyridine and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies focus on either constructing the pyridine (B92270) ring with the nitrophenyl substituent already in place or on introducing the nitro group to the pre-formed 2-phenylpyridine (B120327) molecule.

The construction of the 2-arylpyridine skeleton can be accomplished through various cyclization reactions. These methods typically involve the condensation of smaller, acyclic precursors. One notable approach is the acid-catalyzed tandem reaction, where enones and primary amines can be used to build the pyridine ring. rsc.org For instance, the reaction of 1,3-dicarbonyl compounds, aldehydes (like 3-nitrobenzaldehyde), and an ammonia (B1221849) source, known as the Hantzsch pyridine synthesis, can produce a dihydropyridine (B1217469) intermediate. google.com Subsequent oxidation then yields the aromatic pyridine ring. While versatile, controlling the regioselectivity to favor the desired 2-substituted isomer can be a challenge depending on the specific substrates used. Another strategy involves the reaction of α-halogen compounds with materials like 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, which, through a series of steps including alkylation and cyclization, can lead to highly functionalized pyridine systems. scielo.br

A more common and direct route to 2-(3-Nitrophenyl)pyridine is the electrophilic nitration of 2-phenylpyridine. A kinetic study of this reaction demonstrates that the substitution occurs on the conjugate acid of 2-phenylpyridine (the 2-phenylpyridinium ion). rsc.orgrsc.org In the strongly acidic conditions used for nitration (e.g., nitric acid in sulfuric acid), the pyridine nitrogen is protonated. This positively charged pyridinium (B92312) group acts as a powerful electron-withdrawing and deactivating group. Its influence directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta positions of the phenyl ring, as the ortho and para positions are more strongly deactivated. This results in the preferential formation of 2-(3'-nitrophenyl)pyridine over the 2'- and 4'-isomers. rsc.org

Recent advancements have also explored radical nitration protocols as an alternative to classical electrophilic conditions to achieve meta-nitration on pyridine-containing compounds. acs.org

Table 1: Isomer Distribution in the Mononitration of 2-Phenylpyridinium Ion

| Isomer | Position of Nitration | Percentage of Total Product |

|---|---|---|

| 2'-(ortho) | Phenyl Ring | Minor |

| 3'-(meta) | Phenyl Ring | Major |

| 4'-(para) | Phenyl Ring | Minor |

Data derived from kinetic studies on electrophilic substitution. rsc.org

More complex derivatives, where the this compound moiety is part of a larger fused heterocyclic system, require multi-step synthetic sequences.

The synthesis of 2-(3-Nitrophenyl)imidazo[1,2-α]pyridine is commonly achieved through the condensation of a 2-aminopyridine (B139424) with an α-haloketone. royalsocietypublishing.orgnanobioletters.com A facile and efficient method involves the reaction between 2-aminopyridine and 2-bromo-1-(3-nitrophenyl)ethan-1-one (3-nitrophenacyl bromide). royalsocietypublishing.org The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. A final dehydration step yields the aromatic imidazo[1,2-a]pyridine (B132010) ring system. royalsocietypublishing.orgtci-thaijo.org Various catalysts and solvent systems have been employed to optimize this transformation, with DBU in aqueous ethanol (B145695) being a green and efficient choice. royalsocietypublishing.org

Table 2: Synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine (B1361207)

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | DBU / aq. Ethanol | 79% | royalsocietypublishing.org |

The synthesis of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine has been achieved via two distinct and effective methods. nih.gov These routes build the thiazole (B1198619) ring onto a pre-existing pyridine core.

The first method provides a 90% yield through the acid hydrolysis (using 5 M HCl) of 3-(diisopropylaminothiocarbonylthio)-2-(3-nitrophenylcarbonylamino)pyridine under reflux conditions. nih.gov The second method yields the product in 58% yield by reacting 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine with 3-nitrobenzoic acid in the presence of phosphorus oxychloride, also under reflux. nih.gov Both methods result in the target compound, which can be purified by crystallization from chloroform. nih.gov

Table 3: Comparative Synthesis of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine

| Starting Materials | Reagents | Yield | Reference |

|---|---|---|---|

| 3-(diisopropylaminothiocarbonylthio)-2-(3-nitrophenylcarbonylamino)pyridine | 5 M HCl | 90% | nih.gov |

Multi-step Organic Reaction Sequences for Specific Derivatives

Synthesis of N'-{(1E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide

The synthesis of N'-{(1E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide involves a condensation reaction. While specific research on the 3-nitrophenyl isomer is limited in the provided results, a similar compound, N'-[(E)-[5-(2-Methoxy-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide, is synthesized by the condensation of 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde (B1595836) with pyridine-3-carbohydrazide. This reaction is typically performed under reflux conditions in a solvent such as ethanol or methanol, with heating to approximately 80-100°C for several hours. Purification is then carried out by recrystallization or column chromatography. A related compound, (E)-N-((5-(3-nitrophenyl)furan-2-yl)methylene)isonicotinohydrazide, is also known. echemi.com

Synthesis of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers

Two isomers, 2-N-phenylamino-4-methyl-3-nitropyridine and 2-N-phenylamino-6-methyl-3-nitropyridine, have been synthesized and characterized. mdpi.comnih.gov The synthesis of these heterocyclic isomers provides a new class of pyridine derivatives with potential applications stemming from their specific structural, electronic, and optical properties. mdpi.com Characterization of these compounds has been performed using X-ray diffraction, IR, and Raman spectroscopy, as well as UV-Vis and emission spectra measurements. mdpi.comnih.gov The positioning of the methyl group influences the structural architecture and photophysical behavior of these isomers. nih.govresearchgate.net

Synthesis of 2,4,6-Triaryl Pyridines with Nitrophenyl Moieties

The synthesis of 2,4,6-triarylpyridines, often referred to as Kröhnke pyridines, can be achieved through a one-pot, three-component condensation reaction. researchgate.netderpharmachemica.com This typically involves an aromatic aldehyde, a substituted acetophenone, and a nitrogen source like ammonium (B1175870) acetate (B1210297). researchgate.netderpharmachemica.com Various catalytic systems and conditions have been developed to facilitate this synthesis efficiently.

For instance, a solvent-free method utilizes oxozirconium(IV) chloride (ZrOCl₂) as a reusable catalyst. researchgate.net Another approach employs hydrotalcite magnetic nanoparticles decorated with cobalt (Fe₃O₄/HT-Co) under aerobic oxidation, also in a solvent-free system. orgchemres.org This heterogeneous catalyst can be easily recovered using an external magnetic field and reused multiple times without significant loss of activity. orgchemres.org Microwave-assisted synthesis using hexamethyldisilazane (B44280) (HMDS) as a nitrogen source in the presence of a Lewis acid like TMSOTf has also been reported as an efficient method. nih.gov

A specific example includes the synthesis of ,6''-bis(bromomethyl)-4'-(4-nitrophenyl)-2,2':6',2''-terpyridine using the Kröhnke pyridine synthesis method. vu.lt

Table 1: Catalysts and Conditions for 2,4,6-Triaryl Pyridine Synthesis

| Catalyst | Reaction Conditions | Key Advantages |

| Oxozirconium(IV) chloride (ZrOCl₂) | Solvent-free | Simple methodology, clean reaction, reusable catalyst researchgate.net |

| Fe₃O₄/HT-Co | Solvent-free, aerobic oxidation | Reusable magnetic catalyst, high yields, eco-friendly orgchemres.org |

| Hexamethyldisilazane (HMDS)/TMSOTf | Microwave irradiation | Efficient, general protocol nih.gov |

Synthesis of 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-bis(3-nitrophenyl)pyridine

A related compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-bis(3-nitrophenyl)pyridine (CHP-1), has been synthesized as an intermediate in a three-step procedure starting from veratraldehyde. researchgate.netugm.ac.id This intermediate is then reduced using hydrazine (B178648) hydrate (B1144303) catalyzed by 10% Pd/C to produce the final product, 3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline (CHP). researchgate.netugm.ac.id

Another similar structure, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine, was synthesized via a microwave-irradiated Hantzsch ester synthesis. researchgate.net This one-pot multicomponent reaction involved 4,5-dimethoxy-2-nitrobenzaldehyde, ethyl 3-oxobutanoate, and ammonium carbonate. researchgate.net

Synthesis of 2-Amino-5-arylazopyridine Derivatives

A general method for the synthesis of 2-amino-5-arylazopyridine derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. mdpi.comnih.gov For example, reacting 3-oxo-2-arylhydrazonopropanals with compounds like 3-oxo-3-phenylpropionitrile, hetaroylacetonitriles, and cyanoacetamides can produce a variety of 2-amino-6-aryl-5-arylazo-3-aroylpyridines. mdpi.comnih.gov

The reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate (B8463686) and malononitrile (B47326) can lead to the formation of 2-amino-5-arylazo-6-aryl substituted nicotinates, particularly when the arylazo moiety contains an electron-withdrawing group such as Cl, Br, or NO₂. dntb.gov.ua In contrast, if the arylazo group is a phenyl or a phenyl substituted with an electron-donating group, pyridazinones are formed. dntb.gov.ua

Catalytic Approaches in Synthesis

Investigation of Catalytic Systems for Nitrophenyl Pyridine Formation

Catalytic systems are instrumental in the synthesis of nitrophenyl pyridine derivatives, particularly in cyclization and coupling reactions. smolecule.com

Lewis acids like bismuth triflate (Bi(OTf)₃) have been shown to be effective catalysts for promoting cyclization reactions in the synthesis of heterocyclic structures. smolecule.com These catalysts work by activating electrophilic centers, which facilitates intramolecular nucleophilic attacks leading to ring closure. smolecule.com

Copper-based catalytic systems, such as a mesoporous copper-silica material, have demonstrated high efficiency in three-component coupling reactions for synthesizing imidazopyridine structures. smolecule.com The heterogeneous nature of this catalyst allows for easy separation and reuse. smolecule.com

For the synthesis of 2,4,6-triarylpyridines, various catalytic systems have been investigated. As mentioned earlier, magnetically recoverable nanoparticles like Fe₃O₄/HT-Co offer an environmentally friendly and efficient option. orgchemres.org Zirconium(IV) oxychloride (ZrOCl₂) is another effective and reusable catalyst for this transformation under solvent-free conditions. researchgate.net The use of polymeric supernucleophilic pyridine catalysts has also been explored for the esterolysis of p-nitrophenyl esters, indicating the broad utility of pyridine-based catalytic systems. acs.org

Computational and Theoretical Investigations of Nitrophenyl Pyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), to ensure reliable results.

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For 2-(3-Nitrophenyl)pyridine, this involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. ijcps.orgphyschemres.org The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Theoretical calculations indicate that this compound is not perfectly planar. Due to steric hindrance between the hydrogen atom on the phenyl ring and the pyridine (B92270) ring, the two aromatic rings are twisted relative to each other. Similarly, the nitro group is typically twisted out of the plane of the phenyl ring. This non-planar conformation is a critical determinant of the molecule's electronic properties and crystal packing.

The electronic structure of the molecule is characterized by the distribution of electrons. In this compound, the pyridine ring acts as a weak electron-withdrawing group, while the nitro group is a strong electron-withdrawing group. This electronic arrangement influences the molecule's reactivity and intermolecular interactions.

Below is a table of representative optimized geometrical parameters for a molecule with a similar structure, 2-amino-3-nitropyridine, calculated using the B3LYP/6-311++G(d,p) level of theory, which provides a reasonable approximation for the expected values in this compound. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value |

| N(1)-C(2) | 1.345 | C(6)-N(1)-C(2) | 117.5 |

| C(2)-C(3) | 1.431 | N(1)-C(2)-C(3) | 123.1 |

| C(3)-C(4) | 1.385 | C(2)-C(3)-C(4) | 118.4 |

| C(4)-C(5) | 1.389 | C(3)-C(4)-C(5) | 118.9 |

| C(5)-C(6) | 1.378 | C(4)-C(5)-C(6) | 119.3 |

| C(3)-N(Nitro) | 1.458 | C(5)-C(6)-N(1) | 122.8 |

| N(Nitro)-O | 1.225 | C(2)-C(3)-N(Nitro) | 119.8 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. irjweb.com This often corresponds to higher polarizability and biological activity. nih.gov For this compound, the HOMO is typically localized on the phenyl and pyridine rings, while the LUMO is predominantly centered on the nitrophenyl moiety, particularly the electron-deficient nitro group. This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net

DFT calculations at the B3LYP level are commonly used to determine the energies of these orbitals. The table below presents representative FMO energy values based on calculations for structurally related nitrophenyl compounds. researchgate.netnih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.35 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.50 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of electron deficiency (positive potential), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. nih.govmdpi.com

For this compound, the MEP map reveals several key features:

Negative Regions (Red/Yellow): The most negative potential is concentrated on the oxygen atoms of the nitro group, making them strong sites for hydrogen bonding and electrophilic interactions. A significant negative potential is also found near the nitrogen atom of the pyridine ring, consistent with its basic character. nih.gov

Positive Regions (Blue): The hydrogen atoms of the aromatic rings exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles.

The MEP analysis provides a clear picture of the molecule's charge distribution, highlighting the electron-rich nitro group and pyridine nitrogen as the primary sites for intermolecular interactions. nih.govnih.gov

Theoretical vibrational analysis is performed to understand the normal modes of molecular vibration. DFT calculations can predict the infrared (IR) and Raman spectra of a molecule, which serve as a molecular fingerprint. physchemres.org By calculating the second derivatives of the energy with respect to atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and corresponding normal modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. ijcps.org The analysis allows for the assignment of specific spectral bands to particular vibrational motions, such as stretching, bending, and torsional modes.

For this compound, the vibrational spectrum can be divided into modes associated with the pyridine ring, the phenyl ring, and the nitro group.

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on both rings |

| C=C/C=N Stretch (Ring) | 1400 - 1610 | In-plane stretching of the aromatic rings |

| NO2 Asymmetric Stretch | 1520 - 1560 | Asymmetric N-O bond stretching |

| NO2 Symmetric Stretch | 1330 - 1370 | Symmetric N-O bond stretching |

| C-H In-plane Bend | 1000 - 1300 | Bending of C-H bonds within the ring plane |

| C-H Out-of-plane Bend | 700 - 900 | Bending of C-H bonds out of the ring plane |

Data are representative values based on DFT calculations of similar nitropyridine compounds. elixirpublishers.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. scispace.com It calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. qu.edu.qarsc.org

The theoretical UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions. The lowest energy transition, corresponding to the longest wavelength absorption (λmax), is typically the HOMO → LUMO transition. researchgate.net Given the spatial distribution of these orbitals, this transition has significant intramolecular charge transfer (ICT) character, with electron density moving from the pyridine and phenyl rings towards the nitro group. qu.edu.qa

Calculations are often performed using functionals like B3LYP or CAM-B3LYP, and the inclusion of a solvent model (like the Polarizable Continuum Model, PCM) is important for comparing theoretical results with experimental spectra measured in solution.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Contribution | Transition Type |

|---|---|---|---|

| ~340 | > 0.1 | HOMO → LUMO | π → π* (ICT) |

| ~260 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 | π → π* |

Values are illustrative based on TD-DFT studies of related aromatic nitro compounds. qu.edu.qaresearchgate.net

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve. nih.gov

For this compound, MD simulations can be employed to investigate various phenomena:

Solvation: Simulating the molecule in a solvent box (e.g., water or an organic solvent) can reveal details about its solvation shell, diffusion, and the dynamics of solvent-solute interactions.

Conformational Dynamics: MD can explore the different conformations of the molecule, such as the rotation around the C-C bond connecting the two rings and the C-N bond of the nitro group, and determine the relative populations of different conformers at a given temperature.

Interactions with Biomolecules: In the context of drug design, MD simulations can model the binding of this compound to a biological target like a protein or enzyme, providing insights into the stability of the complex and the key intermolecular interactions driving the binding process. nih.gov

Material Properties: When studying the compound in the solid state, MD can be used to simulate its behavior in a crystal lattice, helping to understand its thermal properties and phase transitions.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For reactions, reactive force fields like ReaxFF may be used to model bond breaking and formation. researchgate.net MD simulations thus bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a system containing many molecules. rsc.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For classes of compounds like nitrophenyl pyridines, QSAR models are instrumental in predicting the activity of new, unsynthesized analogs, thereby guiding medicinal chemistry efforts and reducing the need for extensive animal testing. nih.gov

Research in this area for nitroaromatic compounds often focuses on predicting toxicity. nih.gov The unique electronic structure of these molecules, characterized by the electron-withdrawing nitro group on an aromatic system, is a key determinant of their biological interactions. nih.gov QSAR models for nitroaromatics typically incorporate a range of molecular descriptors to quantify the structural features responsible for their activity. These descriptors can be broadly categorized as follows:

Hydrophobicity: Parameters like LogP are crucial, as they determine the compound's ability to cross biological membranes and reach its target site. An increase in hydrophobicity can sometimes lead to increased toxicity. nih.gov

Electronic Properties: Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges are vital. For nitroaromatics, a lower E-LUMO is often associated with higher mutagenicity, as it facilitates the nitroreduction process, a key step in their mechanism of toxicity. nih.gov

Steric/Topological Properties: Molecular weight, molar refractivity, and various topological indices describe the size, shape, and branching of the molecule, which influence its binding to biological macromolecules. rutgers.edu

A typical QSAR study involves developing a model using a "training set" of molecules with known activities. This model is then validated using a "test set" of different molecules to ensure its predictive power. wikipedia.org For example, a QSAR model for the mutagenicity of nitroaromatic compounds might conclude that the activity is positively correlated with hydrophobicity and negatively correlated with the E-LUMO. nih.gov While specific QSAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles derived from broader studies on nitroaromatic and pyridine-containing compounds provide a robust framework for predicting its potential activities.

Table 1: Common Molecular Descriptors in QSAR Studies of Nitroaromatic Compounds

| Descriptor Category | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Governs transport across biological membranes and distribution in the body. nih.gov |

| Electronic | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the compound's ability to accept electrons; crucial for nitroreduction and mutagenicity. nih.gov |

| Electronic | Dipole Moment | Influences electrostatic interactions with biological targets. nih.gov |

| Steric | Molar Refractivity (MR) | Describes the volume occupied by a molecule and its polarizability, affecting receptor binding. rutgers.edu |

| Topological | Connectivity Indices | Quantify molecular shape, size, and branching, which can impact interactions with enzymes or receptors. |

In Silico Studies for Biological Activity Prediction

Beyond QSAR, a variety of in silico techniques are employed to predict the biological activity of molecules like this compound. These methods use computational simulations to forecast how a compound will interact with specific biological targets, such as proteins or enzymes, and to estimate its pharmacokinetic properties.

Molecular Docking: This is a primary tool used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. For pyridine-containing compounds, docking studies have been instrumental in exploring potential activities such as:

Antimicrobial Activity: Predicting binding to essential bacterial or fungal enzymes. nih.gov

Anticancer Activity: Simulating interactions with protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells. nih.gov

Antimalarial Activity: Investigating binding to enzymes crucial for parasite survival, like dihydrofolate reductase. nih.gov

In a typical docking study, the 3D structure of the target protein is obtained, and the compound of interest is computationally "placed" into its active site. A scoring function then estimates the binding energy, with lower energies suggesting a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

ADME/Tox Prediction: In silico models are also widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. mdpi.com Web-based platforms and specialized software can calculate parameters like:

Human Intestinal Absorption (HIA): Predicts how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Forecasts the likelihood of the compound crossing into the central nervous system.

Metabolism Prediction: Identifies potential sites on the molecule that are susceptible to modification by metabolic enzymes (e.g., Cytochrome P450).

Toxicity Risks: Flags potential for mutagenicity, carcinogenicity, or other adverse effects based on structural alerts. mdpi.com

These predictive models help researchers prioritize compounds with favorable drug-like properties early in the discovery process, saving time and resources. For this compound, such in silico tools would be invaluable for generating hypotheses about its potential therapeutic applications and liabilities.

Table 2: Examples of In Silico Predictions for Pyridine-Based Scaffolds

| In Silico Method | Predicted Property / Activity | Potential Therapeutic Area |

|---|---|---|

| Molecular Docking | Inhibition of EGFR Kinase nih.gov | Anticancer |

| Molecular Docking | Inhibition of Dihydrofolate Reductase nih.gov | Antimalarial |

| Pharmacophore Modeling | Antimicrobial Activity nih.gov | Infectious Diseases |

| ADME Prediction | Blood-Brain Barrier Permeability | Neurology, Psychiatry |

| Toxicity Prediction | Mutagenicity Risk Assessment mdpi.com | Drug Safety Evaluation |

Coordination Chemistry of Nitrophenyl Pyridine Ligands

Metal Complex Formation with 2-(3-Nitrophenyl)pyridine and Derivatives

The synthesis of metal complexes using this compound and its derivatives as ligands has been documented with a variety of transition metals. The formation of these complexes typically involves the reaction of the specific ligand with a metal salt in a suitable solvent.

For instance, derivatives like 4′-(3-Nitrophenyl)-2,2′:6′,2″-terpyridine have been used to form complexes with cobalt(II) and zinc(II). royalsocietypublishing.org The general synthetic method involves adding a hot methanolic solution of the metal salt to a solution of the ligand under continuous stirring, leading to the precipitation of the complex. royalsocietypublishing.org Similarly, in-situ complexes of 2-(3-nitrophenyl)imidazo[1,2-a]pyridine (B1361207) have been generated with copper(II), iron(II), and zinc(II) for catalytic studies. researchgate.net Other research has documented the formation of complexes between related nitrophenyl-substituted imidazole-phenanthroline ligands and Ruthenium(II). researchgate.net Furthermore, Rhenium(I) complexes have been synthesized by reacting fac-[Re(CO)₅Cl] with pyridyl-triazole ligands bearing a nitrophenyl substituent. acs.orgotago.ac.nz

| Metal Ion | Ligand Derivative | Reference |

|---|---|---|

| Co(II) | 4′-(3-Nitrophenyl)-2,2′:6′,2″-terpyridine | royalsocietypublishing.org |

| Zn(II) | 4′-(3-Nitrophenyl)-2,2′:6′,2″-terpyridine | royalsocietypublishing.org |

| Cu(II), Fe(II), Zn(II) | 2-(3-nitrophenyl)imidazo[1,2-a]pyridine | researchgate.net |

| Ru(II) | 2-(3-Nitrophenyl)imidazole[4,5f]1,10-phenanthroline | researchgate.net |

| Re(I) | [2-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)methyl]pyridine | acs.orgotago.ac.nz |

Ligand Design Principles and Coordination Modes

The design of ligands based on the this compound framework hinges on the interplay between the coordinating pyridine (B92270) nitrogen and the electronic influence of the nitrophenyl group. In its simplest form, this compound acts as a monodentate ligand, coordinating to a metal center via the lone pair of electrons on the pyridine nitrogen atom.

More complex derivatives are designed to be multidentate, offering enhanced stability through the chelate effect. A prime example is 4′-(3-Nitrophenyl)-2,2′:6′,2″-terpyridine, which acts as a tridentate ligand, binding to a metal ion with its three pyridine nitrogen atoms. royalsocietypublishing.org In other derivatives, such as 2-(3-nitrophenyl)imidazo[1,2-α]pyridine, additional heteroatoms from the fused imidazole (B134444) ring can serve as potential coordination sites. researchgate.net

A crucial design principle is the electronic modification provided by the nitro substituent. The nitro group is strongly electron-withdrawing, which influences the electron density on the pyridine ring and, consequently, the donor strength of the nitrogen atom. In studies of rhenium complexes with a nitrophenyl-substituted pyridyl-triazole ligand, it was found that the nitro group acts as a key electronic component. acs.orgotago.ac.nz Theoretical calculations have shown that the lowest unoccupied molecular orbital (LUMO) of such ligands can be polarized towards the nitrophenyl moiety, making it the acceptor in metal-to-ligand charge transfer (MLCT) transitions. acs.orgotago.ac.nz This electronic tuning is fundamental to designing complexes with specific photophysical or catalytic properties.

Spectroscopic Characterization of Metal Complexes

A suite of spectroscopic techniques is employed to characterize metal complexes of this compound and its derivatives, confirming their formation and elucidating their structures.

Infrared (IR) Spectroscopy is used to identify characteristic vibrations. For example, in the complex Co(4′-(3-nitrophenyl)-2,2′:6′,2″-terpyridine)₂₂, the C=N stretching vibration appears at 1614 cm⁻¹, and a band at 627 cm⁻¹ is assigned to the Co-N bond. royalsocietypublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information in solution. The ¹H and ¹³C NMR spectra of the free ligand 4′-(3-Nitrophenyl)-2,2′:6′,2″-terpyridine show complex aromatic signals that can be compared to those of its diamagnetic complexes, such as with Zn(II), to observe shifts upon coordination. royalsocietypublishing.org

UV-Visible (UV-Vis) Spectroscopy reveals the electronic transitions within the complex. The free 4′-(3-Nitrophenyl)-2,2′:6′,2″-terpyridine ligand exhibits a maximum absorption (λmax) at 253 nm in chloroform. royalsocietypublishing.org Upon forming a complex like [Zn(4′-(3-nitrophenyl)-2,2′:6′,2″-terpyridine)(SO₄)], this shifts to 347 nm in acetonitrile. royalsocietypublishing.org These spectra often feature intense metal-to-ligand charge transfer (MLCT) bands. acs.orgotago.ac.nz In rhenium complexes, the presence of the nitrophenyl group directs the MLCT transition to an acceptor orbital polarized toward the triazole-nitrophenyl part of the ligand. acs.orgotago.ac.nz

Mass Spectrometry (MS) confirms the molecular weight of the complexes. The MALDI-ToF mass spectrum for the cobalt complex Co(4′-(3-nitrophenyl)-2,2′:6′,2″-terpyridine)₂₂ shows a molecular ion peak [M]⁺ at m/z 767.1565. royalsocietypublishing.org

| Compound | Technique | Key Spectroscopic Data | Reference |

|---|---|---|---|

| 4′-(3-Nitrophenyl)-2,2′:6′,2″-terpyridine (Ligand) | UV-Vis (CHCl₃) | λmax = 253 nm | royalsocietypublishing.org |

| FTIR (cm⁻¹) | 1613 (C=N), 1346 (C-N) | royalsocietypublishing.org | |

| [Zn(4′-(3-nitrophenyl)-tpy)(SO₄)] (Complex) | UV-Vis (CH₃CN) | λmax = 347 nm | royalsocietypublishing.org |

| FTIR (cm⁻¹) | 1603 (C=N), 1348 (C-N), 585 (Zn-N) | royalsocietypublishing.org | |

| Co(4′-(3-nitrophenyl)-tpy)₂₂ (Complex) | UV-Vis (CH₃CN) | λmax = 334 nm | royalsocietypublishing.org |

| MS (MALDI-ToF) | [M]⁺·: 767.1565 | royalsocietypublishing.org |

Applications of Metal Complexes in Catalysis

Metal complexes derived from this compound and related ligands are promising candidates for various catalytic applications due to the tunable electronic and steric properties imparted by the ligand framework.

Complexes of nitrophenyl pyridine derivatives have demonstrated notable activity in catalyzing oxidation reactions. A study on imidazo[1,2-a]pyridine (B132010) derivatives found that in-situ generated metal complexes were effective catalysts for the oxidation of catechol to o-quinone using atmospheric oxygen. researchgate.net Among the tested systems, the copper(II) acetate (B1210297) complex with 2-(3-nitrophenyl)imidazo[1,2-a]pyridine as the ligand exhibited the highest catalytic rate. researchgate.net In a related area, copper catalysis has been employed for the oxygen-free oxidation of pyridin-2-yl-methanes to their corresponding ketones, such as (3-Nitrophenyl)(pyridin-2-yl)methanone. mdpi.com

| Catalyst System | Reaction Catalyzed | Reference |

|---|---|---|

| Cu(CH₃COO)₂ with 2-(3-nitrophenyl)imidazo[1,2-a]pyridine | Oxidation of catechol to o-quinone | researchgate.net |

| Copper Catalyst | Oxidation of 2-(3-nitrobenzyl)pyridine to (3-Nitrophenyl)(pyridin-2-yl)methanone | mdpi.com |

While direct catalytic data for this compound complexes in C-C bond formation is emerging, the broader class of nitrophenyl-containing N-heterocyclic ligands shows significant promise, particularly in palladium-catalyzed reactions. Palladium(II) complexes featuring nitrophenylpyrazole-derived ligands have been successfully used as catalysts for Mizoroki-Heck cross-coupling reactions. mdpi.com Furthermore, the utility of the 3-nitrophenyl moiety is well-established in Suzuki cross-coupling reactions, where 3-nitrophenylboronic acid is a common coupling partner with various heterocyclic compounds under palladium catalysis. lmaleidykla.lt The synthesis of substituted pyridines, including nitrophenylpyridines, often employs palladium-catalyzed cross-coupling methodologies, underscoring the compatibility of this chemical framework with such catalytic cycles. rsc.org These examples strongly suggest the potential of palladium complexes of this compound itself for catalyzing important C-C bond-forming transformations.

| Catalyst/Reagent | Reaction Type | Note | Reference |

|---|---|---|---|

| Palladium(II) complexes of nitrophenylpyrazole ligands | Mizoroki-Heck Reaction | Demonstrates the utility of related nitrophenyl N-heterocycle complexes in C-C coupling. | mdpi.com |

| 3-Nitrophenylboronic acid with Pd catalyst | Suzuki Reaction | Shows the successful use of the 3-nitrophenyl group as a coupling partner. | lmaleidykla.lt |

Beyond oxidation and C-C coupling, these complexes are explored in other catalytic transformations, such as reduction reactions. Research into cobalt(III) complexes with pyridine-thioamidato ligands has shown them to be efficient catalysts for the chemoselective reduction of various nitroarenes to their corresponding anilines. rsc.org This highlights the potential for metal complexes of this compound to be employed in catalytic reductions, where the ligand framework can help mediate the transfer of electrons and protons required for the transformation.

Photophysical Properties and Optoelectronic Applications

Absorption and Emission Spectra of Nitrophenyl Pyridines

Nitrophenyl pyridine (B92270) derivatives exhibit distinct absorption and emission characteristics that are influenced by their molecular structure. The presence of a nitro group, a strong electron-withdrawing group, on the phenyl ring can cause a redshift in the absorption and emission spectra compared to unsubstituted or differently substituted pyridine derivatives. For instance, in some nitrophenyl-substituted dihydropyridines, the lowest singlet excited state is localized on the dihydropyridine (B1217469) moiety, which would typically result in blue fluorescence. acs.org However, the presence of the nitrophenyl group completely quenches this fluorescence. acs.org

The absorption spectra of these compounds are also influenced by the solvent environment. mdpi.com For example, the absorption maxima of certain acrylonitrile (B1666552) derivatives with pyridine and phenyl moieties show shifts in different solvents, indicating solvent-solute interactions that affect the electronic transitions. mdpi.com In the solid state, intermolecular interactions can lead to a red shift in the absorption maxima compared to their solution-state spectra. mdpi.com

Derivatives of 2-(3-Nitrophenyl)pyridine, such as those used in ruthenium complexes, exhibit absorption bands in the visible region (450-550 nm) which are assigned to metal-to-ligand charge transfer (MLCT) transitions. acs.org These complexes are also known to emit light in a glass at 77 K. acs.org

Intramolecular Charge Transfer (ICT) Characteristics

A key feature of this compound and its derivatives is the phenomenon of intramolecular charge transfer (ICT). This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation. In the case of nitrophenyl pyridines, the nitrophenyl group typically acts as the electron acceptor. acs.org

This ICT characteristic is fundamental to their photophysical behavior. For example, in certain 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylates substituted with a 3-nitrophenyl group, the complete quenching of fluorescence is attributed to an efficient intramolecular electron transfer from the dihydropyridine (donor) to the nitrophenyl (acceptor) moiety. acs.org This process leads to the formation of a charge-separated species. acs.org

The efficiency and nature of ICT can be tuned by modifying the molecular structure, such as by introducing different donor or acceptor groups. This tunability is a key aspect in the design of molecules with specific optical and electronic properties for various applications. rsc.org

Solvent Effects on Photophysical Properties

The photophysical properties of this compound and related compounds are significantly influenced by the solvent environment. The polarity of the solvent can affect the energies of the ground and excited states, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. mdpi.comresearchgate.net

For many organic compounds, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, particularly if the excited state is more polar than the ground state due to ICT. researchgate.net However, in some cases, a hypsochromic (blue) shift can be observed. rsc.org The study of solvent effects provides valuable insights into the nature of the excited states and the extent of charge transfer. mdpi.comresearchgate.net For instance, the analysis of Stokes shift variations with solvent polarity can be used to estimate the change in dipole moment between the ground and excited states. mdpi.com

In some push-pull tetrazoles containing a p-nitrophenyl acceptor, the absorption and emission spectra show minimal dependence on solvent polarity, except for derivatives with strong donor groups where a blue shift is observed with increasing polarity. rsc.org The fluorescence intensity of these compounds is also found to be solvent-dependent, though not always with a clear correlation to solvent polarity. rsc.org

Development of Luminescent Materials and Organic Electronics

The unique photophysical properties of nitrophenyl pyridine derivatives make them promising candidates for the development of luminescent materials and for applications in organic electronics. uky.edu Their ability to exhibit ICT and their tunable emission characteristics are particularly relevant for the creation of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. uky.edu

For example, pyrene-based materials, which share some photophysical principles with the compounds discussed, have been extensively studied for their applications in organic electronics due to their attractive electronic and optical properties. uky.edu The introduction of substituents can modify these properties, making them suitable for use as semiconductors. uky.edu

Furthermore, derivatives of this compound have been investigated as components in materials for organic field-effect transistors (OFETs) and other electronic devices. ambeed.com The ability to synthesize a wide range of derivatives allows for the fine-tuning of their electronic properties to meet the specific requirements of these applications.

Applications in Chemosensors and Sensing Technologies

Derivatives of nitrophenyl pyridine have shown significant potential as chemosensors for the detection of various analytes. ugm.ac.id A chemosensor operates by interacting with a specific analyte, resulting in a measurable change in its optical or electrochemical properties, such as a change in color or fluorescence. uinsgd.ac.id

For instance, pyridine derivatives have been developed as fluorescent chemosensors for the detection of formaldehyde (B43269). ugm.ac.idresearchgate.net In one example, a compound synthesized from a nitrophenyl pyridine precursor exhibited a "turn-on" fluorescence response upon binding to formaldehyde. ugm.ac.id The interaction with the analyte causes a shift in the emission wavelength, which can be used for quantitative detection. ugm.ac.idresearchgate.net

The design of these chemosensors often involves incorporating a binding site for the target analyte and a signaling unit that transduces the binding event into a detectable signal. The nitrophenyl pyridine core can serve as a crucial part of the signaling unit due to its responsive photophysical properties.

Advanced Applications of 2 3 Nitrophenyl Pyridine Derivatives

Medicinal Chemistry and Biological Activity

The scaffold of nitrophenyl-substituted pyridine (B92270) is a common feature in a multitude of compounds exhibiting a wide array of biological effects. Researchers have synthesized and evaluated numerous derivatives for their potential therapeutic applications, leading to significant findings in several areas of medicinal chemistry.

Anticancer Potential and Mechanisms of Action

The search for novel anticancer agents has led to the investigation of various pyridine derivatives. nih.govresearchgate.net The role of these derivatives as anticancer agents is noteworthy, as they can function through diverse mechanisms such as inhibiting cell migration, halting proliferation, inducing programmed cell death (apoptosis), and exerting cytotoxic effects. researchgate.net

Specific derivatives containing the nitrophenyl pyridine moiety have shown promising results. For instance, a series of researchgate.netbenzothieno[2,3-c]pyridines, which are complex fused heterocyclic systems, were synthesized and evaluated for their anticancer activity. semanticscholar.orgnih.gov Among them, compounds bearing a 3-nitrophenyl group were specifically noted. For example, 4-Cyano-8-fluoro-1-(3-nitrophenyl)-1,2-dihydro researchgate.netbenzothieno[2,3-c] pyridin-3(4H)-one (5d) and related structures were synthesized as part of this research. semanticscholar.orgnih.gov One compound from the broader series, 5c , which has a 2-nitrophenyl group, exhibited potent broad-spectrum anticancer activity with a GI₅₀ (concentration for 50% growth inhibition) ranging from 4 nM to 37 µM across various cell lines. semanticscholar.orgnih.gov Further testing of compounds from this class against prostate (PC-3), renal (A498), and breast (MCF-7) cancer cell lines revealed significant cytotoxicity. semanticscholar.orgnih.gov Specifically, compound 5c was twice as active as staurosporine (B1682477) and four times as active as abiraterone (B193195) against the PC-3 cell line, with an IC₅₀ value of 2.08 µM. semanticscholar.orgnih.gov

| Compound ID | Cancer Cell Line | Activity Metric | Value |

| 5c | Various | GI₅₀ | 4 nM–37 µM |

| 5c | PC-3 (Prostate) | IC₅₀ | 2.08 µM |

In another study, a novel series of 1,2,3-triazolyl-pyridine hybrids were prepared and evaluated. acs.org Compounds such as those with the structure III [R = 5-Me-1-(3-nitrophenyl)triazol-4-yl] were part of this investigation into new bioactive molecules. acs.org

Antimicrobial Properties (Antibacterial, Antifungal)

Nitrophenylpyridine derivatives have also been explored for their ability to combat microbial infections. Research into nicotinic acid (a pyridine derivative) has shown that derivatives with nitro substituents are among the most active against strains like S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. nih.gov

A notable example comes from a study on 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazoles . mdpi.com Naphthyridine is a bicyclic heterocycle composed of two fused pyridine rings. These compounds were synthesized and tested for their in vitro antibacterial and antifungal activity. The derivatives with a 4-hydroxy (61c ) and 4-fluoro (61f ) substitution proved to be the most active against S. aureus, E. coli, A. niger, and C. metapsilosis. mdpi.com

Conversely, not all nitrophenyl pyridine derivatives show strong antimicrobial effects. In a study of pyridine- and thiazole-based hydrazides, the compound with a 3-nitrophenyl moiety (5c ) was found to have the least antimicrobial activity among the tested series. acs.org

Additionally, hydrazone derivatives of 3-nitroimidazo[1,2-a]pyridine (B1296164) have been synthesized and tested against E. coli. tsijournals.com The compound 1-(3-nitroimidazo[1,2-a] pyridinyl)-3-phenylhydrazone (5a) showed the highest activity with an inhibition diameter of 11 mm. tsijournals.com

| Derivative Class | Compound(s) | Target Microbes | Finding |

| 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazoles | 61c (4-hydroxy), 61f (4-fluoro) | S. aureus, E. coli, A. niger, C. metapsilosis | Most active in the series. mdpi.com |

| Pyridine-thiazole hydrazides | 5c (3-nitrophenyl moiety) | Various | Least active in the series. acs.org |

| 3-nitroimidazo[1,2-a]pyridine hydrazones | 5a (phenylhydrazone) | E. coli | Most active in the series (11 mm inhibition). tsijournals.com |

Anti-inflammatory Effects

The investigation into the anti-inflammatory properties of nitrophenylpyridine derivatives has yielded mixed results. The pyridine nucleus is a component of many compounds with anti-inflammatory action. tandfonline.comias.ac.in However, the specific contribution of the 2-(3-nitrophenyl) structure is still under detailed investigation.

In one study, a series of 3-indolyl pyridine derivatives were prepared, including 2-(1H-Indol-3-yl)-6-methoxy-4-(3-nitrophenyl) pyridine-3,5-dicarbonitrile (B74902) (4k) . ias.ac.inresearchgate.net The synthesized compounds in this family were reported to show good anti-inflammatory activity. ias.ac.in Another study involving pyridine- and thiazole-based hydrazides found that the derivative containing a 3-nitrophenyl group exhibited the least anti-inflammatory activity in its series, suggesting that this particular substitution pattern was not favorable for the target. acs.org Research on 1,2,4-triazole (B32235) derivatives also identified 5-(3-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-amine as having notable anti-inflammatory activity in a carrageenan-induced paw edema assay, comparable to ibuprofen. mdpi.com

Antihypertensive and Cardiovascular Activities

Perhaps one of the most well-documented applications of nitrophenylpyridine derivatives is in the realm of cardiovascular medicine, specifically as antihypertensive agents. These compounds often belong to the 1,4-dihydropyridine (B1200194) (DHP) class of calcium channel blockers.

The compound Cilnidipine , chemically known as 2-methoxyethyl (E)-3-phenyl-2-propen-1-yl (±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate, is a synthesized dihydropyridine (B1217469) derivative. ahajournals.orgahajournals.org It functions as an L/N-type calcium channel blocker and has demonstrated potent and long-lasting antihypertensive effects. ahajournals.orgnih.gov It effectively reduces both systolic and diastolic blood pressure. nih.gov

Other related derivatives have also been developed and studied. For example, 2-nitrooxypropyl 3-nitrooxypropyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (CD-349) was found to be a potent antihypertensive agent. sphinxsai.com Another water-soluble derivative, 3-(4-Allyl-l-piperazinyl)-2, 2-dimethylpropyl methyl 1, 4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3, 5-pyridinedicarboxylate dihydrochloride (B599025) (NKY-722) , produced a dose-dependent and prolonged antihypertensive action in spontaneously hypertensive rats. sphinxsai.com At a dose of 3 mg/kg, NKY-722 caused a peak blood pressure decrease of 50±8 mmHg, significantly greater than the 18±3 mmHg decrease observed with nifedipine. sphinxsai.com Further structure-activity relationship studies have shown that for derivatives like 5-n-heptyl-3-methyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate , the (+)-isomer was 1.79 times more potent than the racemic mixture. tandfonline.com

| Compound Name | Chemical Class | Mechanism of Action | Key Finding |

| Cilnidipine | 1,4-Dihydropyridine | L/N-type calcium channel blocker | Potent, long-lasting antihypertensive drug. ahajournals.orgahajournals.orgnih.gov |

| CD-349 | 1,4-Dihydropyridine | Calcium channel blocker | Potent antihypertensive activity. sphinxsai.com |

| NKY-722 | 1,4-Dihydropyridine | Calcium channel blocker | More potent and prolonged action than nifedipine. sphinxsai.com |

Corrosion Inhibition

Beyond medicine, 2-(3-nitrophenyl)pyridine derivatives have found a significant application in materials science as corrosion inhibitors, particularly for protecting steel in acidic environments. researchgate.netdntb.gov.ua

A novel inhibitor, 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP) , was synthesized and showed excellent performance in protecting mild steel in 1 M HCl. researchgate.netdntb.gov.ua This derivative, which features an imidazole (B134444) ring fused to the pyridine core, achieved a maximum inhibition efficiency of 91.47% at a concentration of 1.00 mM. researchgate.net Electrochemical studies classified NIP as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Analysis confirmed the formation of a protective film on the steel surface. researchgate.net Theoretical calculations indicated that the imidazole ring and the heteroatoms (nitrogen and oxygen) are the active sites responsible for the inhibition. researchgate.net

Another study investigated a series of 2-amino-3,5-dicarbonitrile-6-thio-pyridines , including 2-amino-3,5-dicarbonitrile-4-(4-nitrophenyl)-6-(phenylthio) pyridine (ADTP III) . acs.org These compounds also acted as effective mixed-type inhibitors for mild steel in 1 M HCl. acs.org While the 4-methoxyphenyl (B3050149) derivative showed the highest efficiency (97.6%), the nitrophenyl derivative was also an effective contributor to the class of pyridine-based corrosion inhibitors. acs.org

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration (mM) |

| 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP) | Mild Steel | 1 M HCl | 91.47 | 1.00 |

| ADTP III (4-nitrophenyl derivative) | Mild Steel | 1 M HCl | Not specified, but effective | Not specified |

Other Biological Activities (e.g., Antiviral, Antidiabetic, Antidepressant, Antitumor, HIV-inhibitory)

The broad biological profile of nitrophenylpyridine derivatives extends to several other therapeutic areas.

HIV-inhibitory Activity: Research into compounds that inhibit HIV-1 reverse transcriptase (RT) identified that a 2-(2-nitrophenyl) ring was consistently better at conferring inhibitory activity compared to its 2-pyridin-3-yl analogues. researchgate.net While this study focused on the 2-nitrophenyl isomer, it highlights the importance of the nitrophenyl group in this context. In a different study, methyl 7-methyl-2-(2-(3-nitrophenyl)hydrazineylidene)-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (10l) was synthesized as part of a series of RNase H inhibitors for potential HIV therapy. nih.gov

Antidepressant Activity: In the search for new antidepressant agents, a series of 2-methyl-3-carbmethoxy-4-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinoline-5-one-O-(2-(N-substituted amino)ethyl)oxime derivatives were synthesized. actapharmsci.com All tested compounds showed activity in the Porsolt behavioral despair test, a common screening method for antidepressants, with the N,N-diethylaminoethyl oxime derivative showing the highest activity. actapharmsci.com Another study noted that 3-(3''-coumarinyl)-1-phenyl-5-(3'-nitrophenyl)-2-pyrazoline (3c) was synthesized as part of a series of compounds evaluated for antidepressant activity. asianpubs.org

Antidiabetic Activity: While direct evidence for this compound is limited, related structures have been investigated. A study on pyrimidine (B1678525) derivatives included the synthesis of 2-(2-Amino-6-methoxypyrimidin-4-yl)-N-(3-nitrophenyl)hydrazine Carbothioamide (11) for evaluation of its potential as an antidiabetic agent. mdpi.com Another study on thiazolidinediones found that 2-(2-pyridyl)alkoxy derivatives had much better hypoglycemic activity than 2-(3-pyridyl) or 2-(4-pyridyl)alkoxy derivatives, indicating that the position of the nitrogen atom in the pyridine ring is crucial for this specific activity. researchgate.net

Antiviral Activity: The imidazo[1,2-a]pyridine (B132010) core, which can be substituted with a nitrophenyl group, has been evaluated for broad antiviral properties against viruses like human cytomegalovirus (CMV) and varicella-zoster virus (VZV). rjptonline.org

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have been instrumental in enhancing their potency for various applications, including as potential anticancer agents.

A key finding from SAR studies is that the biological activity of these compounds is significantly influenced by the substituents on both the pyridine and the nitrophenyl rings. For instance, the introduction of a nitro group is noted to enhance the potential biological activity of the parent compound. evitachem.com The position of this nitro group is also critical; for example, isomers with a nitro group at the 3-position of the pyridine ring often exhibit a characteristic red color, indicating altered electronic properties. mdpi.com

In the development of apoptosis inducers, a series of N-phenyl nicotinamides, which are related to this compound, were identified. Through SAR studies, a 20-fold increase in potency was achieved by modifying the substituents. The initial screening hit, N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide, was optimized to 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, demonstrating a significant increase in activity in a caspase activation assay. nih.govresearchgate.net This highlights the importance of substituents on the phenyl ring in influencing the biological effect.

Furthermore, studies on other related pyridine derivatives have shown that the introduction of different functional groups can modulate their activity. For example, in a series of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, the presence of electron-withdrawing or -donating substituents on the phenyl ring had a significant effect on their inhibitory activity against Forkhead Box M1 (FOXM1), a protein implicated in cancer. nih.gov Similarly, the cytotoxic activity of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles was found to be dependent on the nature of the aromatic substituent. mdpi.com

The following table summarizes key findings from SAR studies on this compound and related derivatives:

| Compound/Derivative Class | Key SAR Finding | Impact on Activity | Reference |

| N-phenyl nicotinamides | Substitution of methoxy (B1213986) with ethoxy and addition of a methyl group on the pyridine ring. | 20-fold increase in apoptosis-inducing potency. | nih.govresearchgate.net |

| 2-N-phenylamino-methyl-nitro-pyridine isomers | Position of the nitro group on the pyridine ring. | Affects structural and optical properties. | mdpi.com |

| Thieno[2,3-b]pyridine-2-carboxamides | Electron-withdrawing and -donating substituents on the phenyl ring. | Modulates inhibitory activity against FOXM1. | nih.gov |

| Pyridine-3-carbonitrile derivatives | Replacement of aromatic substituents. | Increased activity observed with certain substitutions. | mdpi.com |

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound derivatives, molecular docking studies have been pivotal in understanding their interactions with biological targets at the molecular level.

These studies have shown that this compound and its derivatives can effectively bind to specific targets within pathogens and cancer cells, thereby influencing their biological pathways. evitachem.com The nitrophenyl moiety is often crucial for these interactions, as it can modulate the electronic properties and steric factors of the molecule, enhancing its binding affinity. evitachem.com

For example, in the context of corrosion inhibition, a derivative, 2-(3-nitrophenyl)imidazo[1,2-α]pyridine (NIP), was studied using Density Functional Theory (DFT) and Monte Carlo simulations. These computational approaches identified the imidazole ring and the heteroatoms (N and O) as the active sites responsible for its protective action on mild steel. researchgate.net

In the pursuit of novel anticancer agents, molecular docking studies have been employed to understand the binding of N-phenyl nicotinamide (B372718) derivatives to their target, which was identified as microtubule polymerization. nih.gov Similarly, for thieno[2,3-b]pyridine (B153569) derivatives designed as FOXM1 inhibitors, molecular docking was used to define the binding site and understand the interactions with key amino acid residues. nih.gov

Docking studies of various pyridine derivatives have revealed key binding interactions. For instance, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol showed significant binding interactions at the active sites of cyclooxygenase-1 and cyclooxygenase-2. ashdin.com In another study, newly synthesized oxadiazole derivatives containing a pyridine moiety exhibited efficient interaction with the acetylcholine (B1216132) receptor, suggesting their potential as insecticides. bohrium.com

The table below presents a summary of molecular docking studies involving this compound and its analogs:

| Derivative Class | Biological Target | Key Interaction Sites | Computational Method | Reference |

| 2-(3-nitrophenyl)imidazo[1,2-α]pyridine | Mild Steel Surface | Imidazole ring, Nitrogen and Oxygen atoms | DFT, Monte Carlo Simulations | researchgate.net |

| Thieno[2,3-b]pyridines | Forkhead Box M1 (FOXM1) | His287, Arg297, Val305, Lys260, Arg286, Trp308 | Molecular Docking | nih.gov |

| 2-(4-nitrophenyl)-(3,5-difluoro-pyridine-6-yl)-1,3,4-oxadiazole | Acetylcholine receptor | Not specified | Molecular Docking | bohrium.com |

| 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol | Cyclooxygenase-1 & -2 | Active site regions | Molecular Docking | ashdin.com |

Material Science Applications

The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in material science for the creation of advanced materials with specific functionalities.

Advanced Materials Synthesis

Derivatives of this compound serve as versatile intermediates in the synthesis of more complex organic molecules and advanced materials. evitachem.com For instance, they can be used to synthesize novel aromatic polyamides. ugm.ac.id The synthesis of 3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline (CHP) was achieved using 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-bis(3-nitrophenyl)pyridine as an intermediate. This final compound, CHP, was found to be a chemosensor for formaldehyde (B43269). ugm.ac.id

The synthesis of these derivatives often involves multi-step procedures. For example, 3-methyl-2-(3-nitrophenyl)pyridine (B8513323) can be synthesized through nitration of 3-methylpyridine (B133936) followed by a palladium-catalyzed cross-coupling reaction. evitachem.com This compound can then be utilized in the production of dyes, pigments, and other specialty chemicals. evitachem.com

Functional Materials with Specific Electronic or Optical Properties

The presence of the nitrophenyl group in conjunction with the pyridine ring endows these compounds with unique electronic and optical characteristics. These properties are being harnessed to develop novel functional materials. evitachem.com For instance, 2-N-phenylamino-methyl-nitro-pyridine isomers with a nitro group at the 3-position of the pyridine ring are characterized by a distinct red color, indicating specific light absorption properties. mdpi.com

Derivatives like 2-methoxy-3-(4-nitrophenyl)pyridine (B577425) are being investigated for their potential use in organic electronics and photonic devices due to their electronic properties. smolecule.com The ability to tune these properties through synthetic modifications makes them attractive for creating materials with tailored functionalities.

Ligand Design for Coordination Polymers

Coordination polymers are a class of materials constructed from metal ions linked by organic ligands. mdpi.com The pyridine nitrogen atom in this compound and its derivatives makes them excellent candidates for use as ligands in the design and synthesis of coordination polymers. These materials have a wide range of potential applications, including in catalysis, gas storage, and sensing.

The design of new organic ligands is a key strategy for creating novel coordination polymers with desired structures and properties. rsc.org While specific examples of coordination polymers based solely on this compound are not extensively detailed in the provided search results, the general principles of ligand design for coordination polymers are well-established. mdpi.comrsc.orgnih.gov The ability of the pyridine nitrogen to coordinate with metal ions, combined with the functionalizability of the nitrophenyl ring, offers a versatile platform for constructing new coordination polymers.

Research Tools and Biochemical Probes

Derivatives of this compound serve as valuable research tools and biochemical probes, enabling the investigation of complex biological processes. Their utility stems from their ability to interact with biological macromolecules and to be chemically modified for various applications.

One notable derivative, 2-chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, exemplifies the potential of this class of compounds. ontosight.ai While its primary investigations may be in other therapeutic areas, its structural features make it a candidate for designing probes to target specific biological pathways. ontosight.ai The presence of a reactive chloroethyl group allows for covalent modification, a key feature for developing targeted probes. ontosight.ai

Another derivative, 3-methyl-2-(3-nitrophenyl)pyridine, is utilized in biological research for its potential antimicrobial and antiviral properties. evitachem.com The mechanism of action is thought to involve the reduction of the nitro group into reactive intermediates that can interact with cellular targets. evitachem.com This reactivity makes it a useful tool for studying cellular pathways and identifying potential drug targets.

Furthermore, 2-(3-nitrophenyl)imidazo[1,2-a]pyridine (B1361207) and its derivatives have been investigated for their potential biological activities, including interactions with proteins and enzymes. ontosight.ai Although specific applications as biochemical probes are still under investigation, their structural similarity to known bioactive compounds suggests their potential in this area. ontosight.ai

The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives with tailored properties. For example, the synthesis of 3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline (CHP) from 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-bis(3-nitrophenyl)pyridine (CHP-1) has led to the development of a chemosensor for formaldehyde. researchgate.net This demonstrates the potential for creating highly specific biochemical probes from this class of compounds.

Table 1: Examples of this compound Derivatives as Research Tools

| Compound Name | Application | Key Structural Feature |

| 2-Chloroethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | Potential biochemical probe | Reactive chloroethyl group for covalent labeling ontosight.ai |

| 3-Methyl-2-(3-nitrophenyl)pyridine | Investigating antimicrobial and antiviral mechanisms | Reducible nitro group evitachem.com |

| 2-(3-Nitrophenyl)imidazo[1,2-a]pyridine | Potential for protein/enzyme interaction studies | Imidazo[1,2-a]pyridine core ontosight.ai |

| 4-(4,5-Dimethoxy-2-nitrophenyl)-2,6-bis(3-nitrophenyl)pyridine | Precursor to a formaldehyde chemosensor | Versatile scaffold for functionalization researchgate.net |

Potential Precursors for Agrochemicals (e.g., Herbicides)

The pyridine ring is a well-established and important heterocyclic scaffold in the development of agrochemicals, particularly herbicides. acs.org The introduction of a nitrophenyl group at the 2-position can significantly influence the biological activity of these compounds, making this compound and its derivatives promising precursors for novel agrochemicals.

The synthesis of various pyridine derivatives is a key area of research in the agrochemical industry. kaist.ac.krstanford.edu For instance, pyridine-2,3-dicarboxylic acid compounds are known intermediates in the preparation of herbicidally active compounds. google.com The functionalization of the this compound core can lead to the creation of new herbicidal molecules. For example, the synthesis of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates has led to the discovery of a novel molecular scaffold with potent herbicidal activity. nih.gov

Research has shown that specific substitutions on the pyridine and phenyl rings are crucial for herbicidal efficacy. In a study on substituted 3-(pyridin-2-yl)phenylamino derivatives, several compounds exhibited superior herbicidal activities against both broadleaf and monocotyledon weeds. nih.gov This highlights the potential for fine-tuning the structure of this compound derivatives to achieve desired herbicidal properties.

Furthermore, the mechanism of action of some pyridine-based herbicides involves the inhibition of key plant enzymes like protoporphyrinogen (B1215707) oxidase (PPO). nih.govmdpi.com The electronic properties conferred by the nitro group in this compound could play a role in the binding of these molecules to their target enzymes.

While direct evidence for the commercial use of this compound as a herbicide precursor is not widely documented, the extensive research into related pyridine and nitrophenyl compounds in agrochemical applications strongly suggests its potential. mdpi.comsmolecule.comresearchgate.netmdpi.com The versatility of this scaffold allows for the creation of a diverse library of compounds for screening and development.

Table 2: Research Findings on Pyridine Derivatives with Herbicidal Activity

| Compound Class | Key Findings |